(2-methylphenyl) oxane-4-carboxylate

Description

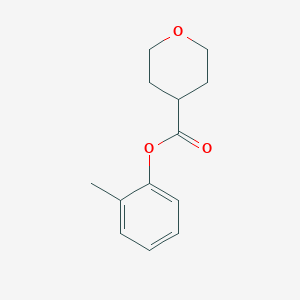

(2-Methylphenyl) oxane-4-carboxylate is an ester derivative of oxane-4-carboxylic acid, where the carboxylate group is esterified with a 2-methylphenyl substituent. The oxane (tetrahydropyran) ring provides a six-membered oxygen-containing heterocycle, while the 2-methylphenyl group introduces steric bulk and lipophilicity. This compound is structurally analogous to other oxane-based esters but distinguished by its aromatic ester moiety. While direct pharmacological data are unavailable in the provided evidence, its physicochemical properties can be inferred from structural analogs .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

(2-methylphenyl) oxane-4-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-10-4-2-3-5-12(10)16-13(14)11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 |

InChI Key |

GZHLGDDLPMIHRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylphenyl) oxane-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenyl magnesium bromide with oxane-4-carboxylic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and improve selectivity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(2-methylphenyl) oxane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Oxane-4-carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2-methylphenyl) oxane-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methylphenyl) oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-methylphenyl) oxane-4-carboxylate with key analogs:

*Inferred molecular formula and weight based on structural analogs.

Key Observations:

tert-Butyl esters () are bulkier and more hydrolytically stable than aryl esters, while methyl esters () are smaller and may undergo faster enzymatic cleavage.

Oxane Ring Modifications :

- The 4-carboxylate group in the target compound contrasts with the 4-oxo group in Ethyl 2-methyl-4-oxooxane-2-carboxylate (), which introduces a ketone functionality, altering electronic properties and reactivity.

- The acetylsulfanyl substituent in adds a sulfur atom, enabling disulfide bond formation or nucleophilic interactions absent in the target compound.

The aminomethyl group in increases polarity and water solubility, contrasting with the hydrophobic 2-methylphenyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.